[1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine chemical properties
[1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Elucidation of [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine
Executive Summary
[1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine is a complex diamine featuring a sterically congested quaternary carbon at the 4-position of a piperidine ring. This structure combines three key pharmacophores: an N-methylpiperidine core, a morpholine moiety, and a primary aminomethyl group. The N-methylpiperidine scaffold is a well-established motif in medicinal chemistry, particularly in agents targeting the central nervous system.[1][2] The morpholine ring is frequently incorporated into drug candidates to enhance aqueous solubility and metabolic stability, and it is a component of approved drugs such as the antibiotic Linezolid.[3][4] This guide provides a comprehensive analysis of the known and predicted chemical properties of this compound, proposes a viable synthetic pathway, outlines detailed analytical characterization methods, and explores its potential as a versatile building block in modern drug discovery.
Molecular Overview and Structural Significance
The unique architecture of [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine, CAS Number 891652-15-6, presents both synthetic challenges and therapeutic opportunities.[5][6] The central feature is the C4-quaternary piperidine carbon, which is substituted with both a morpholine ring and an aminomethyl group. This arrangement creates a rigid three-dimensional presentation of the functional groups, which can be advantageous for achieving high-affinity and selective binding to biological targets.
The molecule contains three basic nitrogen atoms, each with distinct chemical environments:
-
Tertiary Piperidine Amine (pKa predicted ~9-10): A typical tertiary amine whose basicity is a key feature for interactions with many biological targets.
-
Tertiary Morpholine Amine (pKa predicted ~7-8): Less basic than the piperidine nitrogen due to the electron-withdrawing inductive effect of the adjacent oxygen atom.
-
Primary Aminomethyl Amine (pKa predicted ~10-11): The most basic and nucleophilic site, serving as a primary handle for synthetic elaboration.
This combination of privileged scaffolds suggests its potential utility in developing modulators for G-protein coupled receptors (GPCRs) and other target classes where related piperidine structures have shown efficacy.[1]
Caption: 2D Structure of [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine.
Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure. These properties are crucial for designing experimental conditions for its synthesis, purification, and use in biological assays.
| Property | Value / Prediction | Source |
| CAS Number | 891652-15-6 | [5][6] |
| Molecular Formula | C₁₁H₂₃N₃O | [6] |
| Molecular Weight | 213.32 g/mol | [6] |
| Physical State | Predicted: Colorless to yellow oil or low-melting solid | N/A |
| Predicted pKa | Primary Amine: ~10.5; Piperidine N: ~9.8; Morpholine N: ~7.4 | N/A |
| Predicted logP | 1.0 - 1.5 | N/A |
| Solubility | Predicted: Soluble in water (as a salt), methanol, DCM. | [7] |
Proposed Synthesis and Purification
Caption: Proposed two-step synthesis pathway.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization to ensure purity and identity.
Step 1: Synthesis of 1-Methyl-4-morpholinopiperidine-4-carbonitrile (Intermediate)
-
Causality: This step constructs the key C4-quaternary center by nucleophilic addition of cyanide and morpholine to the ketone. The use of an acid catalyst (acetic acid) is crucial for the formation of the iminium ion intermediate, which is more electrophilic than the starting ketone and readily attacked by the cyanide nucleophile.
-
Methodology:
-
To a stirred solution of 1-methylpiperidin-4-one (1.0 eq) and morpholine (1.1 eq) in methanol (0.5 M) at 0 °C, add glacial acetic acid (1.1 eq) dropwise.
-
After stirring for 30 minutes, add a solution of sodium cyanide (NaCN, 1.2 eq) in a minimal amount of water dropwise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Validation Checkpoint 1: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.
-
Quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer three times with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the pure α-aminonitrile intermediate.
-
Step 2: Reduction of Nitrile to [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine
-
Causality: A powerful reducing agent is required to convert the stable nitrile group to a primary amine. Lithium aluminum hydride (LiAlH₄) is an effective choice, operating via nucleophilic hydride delivery. The reaction must be performed under strictly anhydrous conditions as LiAlH₄ reacts violently with water.
-
Methodology:
-
To a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert nitrogen atmosphere, add a solution of the intermediate nitrile (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Validation Checkpoint 2: Monitor the disappearance of the nitrile starting material by TLC or LC-MS.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter it off through a pad of Celite, washing thoroughly with THF and ethyl acetate.
-
Concentrate the combined filtrates under reduced pressure to yield the crude target compound.
-
Final Validation: Purify the product by distillation under high vacuum or by column chromatography on alumina (basic) to afford the final, pure amine. Confirm identity and purity using the analytical methods described in Section 5.
-
Chemical Reactivity and Stability
-
Reactivity: The primary amine of the aminomethyl group is the most reactive site for nucleophilic attack, readily undergoing acylation, alkylation, and condensation with aldehydes and ketones to form imines. The tertiary amines can act as bases or nucleophiles, but are sterically more hindered.
-
Salt Formation: The presence of three basic centers allows the compound to form salts with various acids (e.g., hydrochloride, sulfate), which are often crystalline solids with improved handling properties and higher water solubility.
-
Storage and Handling: As an amine, the compound is susceptible to slow oxidation and can absorb atmospheric carbon dioxide. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dark place.[8] Based on classifications for the parent compound, it should be handled with care, using appropriate personal protective equipment, as it may cause skin irritation and serious eye damage.[5]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized molecule.
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural Elucidation | N-CH₃: Singlet (~2.2-2.4 ppm). Piperidine/Morpholine Protons: Complex multiplets in the aliphatic region (~1.5-3.8 ppm). -CH₂-NH₂: Singlet (~2.5-2.7 ppm). -NH₂: Broad singlet (variable, concentration-dependent). |
| ¹³C NMR | Carbon Skeleton Confirmation | Quaternary C4: Signal at ~65-75 ppm. N-CH₃: Signal at ~45-50 ppm. Distinct signals for all 11 carbon atoms. |
| Mass Spec (ESI-MS) | Molecular Weight Confirmation | [M+H]⁺: Expected at m/z 214.19 |
| HPLC | Purity Assessment | A single major peak under appropriate chromatographic conditions (e.g., C18 column, mobile phase of water/acetonitrile with 0.1% TFA or formic acid). |
Potential Applications in Drug Discovery
The structural motifs within [1-Methyl-4-(morpholin-4-yl)piperidin-4-yl]methanamine make it a highly attractive scaffold for targeting complex diseases. Its primary amine handle allows it to be used as a key building block in combinatorial and medicinal chemistry campaigns.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nextsds.com [nextsds.com]
- 6. Sapphire Bioscience [sapphirebioscience.com]
- 7. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 8. (1-Methyl-4-piperidinyl)methanamine | 7149-42-0 [chemicalbook.com]
